molecular formula C10H10ClN3O2 B11731330 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine

1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B11731330
M. Wt: 239.66 g/mol
InChI Key: VCDXIOMASLFFLN-UHFFFAOYSA-N
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Description

1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine is a synthetic organic compound belonging to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

  • Introduction of the Chlorophenoxy Group: : The chlorophenoxy group can be introduced through nucleophilic substitution reactions. For example, 2-chlorophenol can react with an appropriate alkylating agent to form the chlorophenoxy derivative.

  • Final Assembly: : The final step involves the coupling of the oxadiazole ring with the chlorophenoxy derivative. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and thiols.

  • Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its unique structural features that facilitate interactions with biological targets.

  • Anticancer Activity : Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated high percent growth inhibitions (PGIs) against various cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism of action is hypothesized to involve the inhibition of specific pathways critical for cancer cell proliferation.
  • Antimicrobial Properties : Oxadiazoles have been explored for their antimicrobial activities. The presence of the chlorophenoxy group enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent.

Agricultural Chemistry

The compound's herbicidal properties stem from its ability to interfere with plant growth processes.

  • Herbicide Development : Compounds with oxadiazole structures are being investigated for their efficacy in weed management. Their mode of action involves inhibiting specific enzymes necessary for plant growth, offering a potential solution for sustainable agriculture .

Materials Science

The unique chemical structure of 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine allows it to be utilized in developing advanced materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its functional groups can participate in cross-linking reactions, leading to the formation of robust materials suitable for various applications .

Case Study 1: Anticancer Efficacy

A study conducted on N-Aryl oxadiazoles demonstrated that derivatives similar to this compound exhibited significant anticancer activity against multiple cell lines. This research highlights the potential for developing new cancer therapies based on oxadiazole derivatives .

Case Study 2: Herbicidal Activity

Research evaluating the herbicidal effects of oxadiazole compounds showed that they effectively inhibited weed growth in controlled environments. The results suggest a viable pathway for integrating these compounds into modern agricultural practices as eco-friendly herbicides .

Mechanism of Action

The mechanism of action of 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme acetylcholinesterase, thereby inhibiting its activity. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .

Comparison with Similar Compounds

1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine can be compared with other similar compounds, such as:

Biological Activity

1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, especially its anticancer properties.

  • Molecular Formula : C11H7ClN4O4
  • Molecular Weight : 294.65 g/mol
  • CAS Number : 1215453-59-0
  • Density : Approximately 1.74 g/cm³
  • pKa : 4.57 (predicted) .

Synthesis and Characterization

The synthesis of this compound generally involves multi-step organic reactions. The oxadiazole moiety is crucial for imparting biological activity, particularly in anticancer applications. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, studies have demonstrated that derivatives containing the oxadiazole ring exhibit significant cytotoxicity.

Compound Cell Line IC50 (µM) Reference
This compoundHeLa10.64 - 33.62
VIb - VIc (related compounds)HeLaComparable to Cisplatin

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound and its derivatives could serve as promising leads in anticancer drug development.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that compounds with oxadiazole rings can disrupt cellular processes critical for cancer cell survival .

Other Biological Activities

In addition to anticancer effects, compounds containing oxadiazole structures have been reported to exhibit a range of biological activities:

  • Antibacterial and Antifungal : These compounds have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory properties.

These activities are often attributed to the ability of oxadiazoles to interact with biological targets such as enzymes or receptors involved in disease processes .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-containing compounds:

  • A study on a series of isatin derivatives showed that modifications at specific positions significantly enhanced anticancer activity against HeLa cells.
  • Research focusing on structure-activity relationships (SAR) indicated that substituents on the oxadiazole ring could modulate biological activity, providing insights for further drug design .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H10ClN3O2/c11-7-3-1-2-4-8(7)15-6-9-13-10(5-12)16-14-9/h1-4H,5-6,12H2

InChI Key

VCDXIOMASLFFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC(=N2)CN)Cl

Origin of Product

United States

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